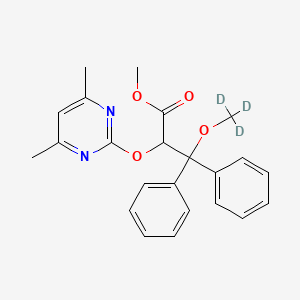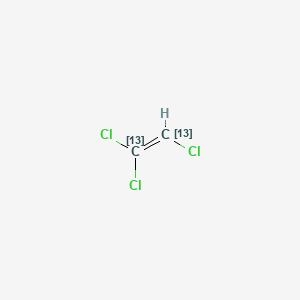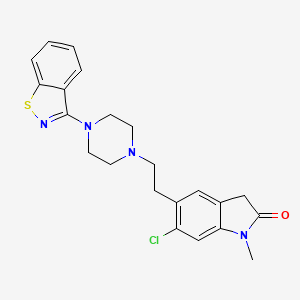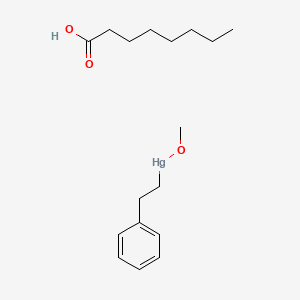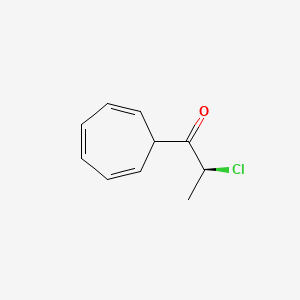
4',5-Di-O-acetyl-7-O-tert-butyldimethylsilyl Genistein
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’,5-Di-O-acetyl-7-O-tert-butyldimethylsilyl Genistein is a chemical compound used in scientific research. It has diverse applications, making it valuable in various fields, such as medicine and agriculture. The molecular formula of this compound is C25H28O7Si .
Molecular Structure Analysis
The molecular structure of 4’,5-Di-O-acetyl-7-O-tert-butyldimethylsilyl Genistein includes a bulky substituent (tert-butyl) which can mantle the interaction sites of the selector from interactions with the selector’s interaction points .Chemical Reactions Analysis
The tert-butyldimethylsilyloxy group is ca. 10^4 times more hydrolytically stable and holds more promise for such applications . The rapid cleavage of the silyl ethers to alcohols by treatment with 2-3 eq. tetra-n-butylammonium fluoride (TBAF) in THF at 25°C is another key discovery .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds suggest that 4’,5-Di-O-acetyl-7-O-tert-butyldimethylsilyl Genistein may have similar characteristics. For example, 3,4-Di-O-acetyl-6-O-(tert-butyldimethylsilyl)-D-glucal has an optical activity [α]20/D −7°, c = 1.4 in chloroform and a refractive index n20/D 1.456 (lit.) .Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Therapeutic Potential
Genistein, from which 4',5-Di-O-acetyl-7-O-tert-butyldimethylsilyl Genistein is derived, is a naturally occurring isoflavone most commonly found in soy products. It has garnered attention due to its diverse pharmacological properties, including its role as a phytoestrogen, and its potential in the prevention and treatment of various chronic diseases.
Cardiovascular Health : Genistein exhibits vasodilating, anti-thrombotic, and anti-atherosclerotic properties, making it a candidate for hypertension prevention and treatment. Its action mechanisms involve different pathways, suggesting a potential as a promising anti-hypertensive agent (Sureda et al., 2017).
Antioxidant and Antibrowning Properties : As a potent antioxidant, genistein offers protective and therapeutic effects against cancers, osteoporosis, and cardiovascular diseases. Its enzyme-inhibitory effect contributes to the inhibition of skin carcinogenesis and cutaneous aging induced by UV light, highlighting its role as an anticancer and anti-aging agent (Mazumder & Hongsprabhas, 2016).
Nano and Microformulations for Enhanced Bioavailability : The development of drug delivery systems to protect and stabilize genistein addresses the challenge of its low oral bioavailability. Nano and microformulations, including lipid nanoparticles and liposomes, are being explored to enhance its therapeutic efficacy (Coutinho et al., 2022).
Cancer Prevention and Treatment : Genistein's anti-cancer activity is well-documented, with evidence pointing towards its ability to induce apoptosis, inhibit proliferation, and act as an antioxidant. It is particularly noted for its effectiveness in preventing DNA damage and reducing the secretion of apolipoprotein B, thereby offering cardioprotection and reducing atherogenic conditions (Ganai & Farooqi, 2015).
Bone Health and Osteoporosis : Genistein's structural similarity to estrogen allows it to displace estrogen from cellular receptors, blocking hormonal activity and offering protection against osteoporosis and cardiovascular diseases. Its pharmacological activities support traditional uses, but future investigations on efficacy and safety are needed (Sharifi‐Rad et al., 2021).
Soy Processing and Bioavailability : The bioavailability of genistein is significantly affected by the processing of soybeans into various food products. Traditional processing methods such as steaming, cooking, and fermentation enhance the digestibility and nutrient availability of soy foods, making genistein more accessible for absorption and utilization by the body (Zaheer & Akhtar, 2017).
Wirkmechanismus
The mechanism of action of 4’,5-Di-O-acetyl-7-O-tert-butyldimethylsilyl Genistein involves the use of the tert-butyldimethylsilyloxy group. Nucleophilic attack of the small fluoride anion leads to a pentavalent silicon center which is permitted due to hybridization with the vacant d-orbitals of silicon .
Eigenschaften
IUPAC Name |
[4-[5-acetyloxy-7-[tert-butyl(dimethyl)silyl]oxy-4-oxochromen-3-yl]phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O7Si/c1-15(26)30-18-10-8-17(9-11-18)20-14-29-21-12-19(32-33(6,7)25(3,4)5)13-22(31-16(2)27)23(21)24(20)28/h8-14H,1-7H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IECOGDOVGZBVFU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O[Si](C)(C)C(C)(C)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O7Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30741696 |
Source


|
| Record name | 4-[5-(Acetyloxy)-7-{[tert-butyl(dimethyl)silyl]oxy}-4-oxo-4H-1-benzopyran-3-yl]phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30741696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
470666-99-0 |
Source


|
| Record name | 5-(Acetyloxy)-3-[4-(acetyloxy)phenyl]-7-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-4H-1-benzopyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=470666-99-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[5-(Acetyloxy)-7-{[tert-butyl(dimethyl)silyl]oxy}-4-oxo-4H-1-benzopyran-3-yl]phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30741696 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




